Cas no 1103664-01-2 (4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one)

4-[2-(2,4-Dichlorophenoxy)acetyl]-3-methylpiperazin-2-one is a specialized heterocyclic compound featuring a piperazinone core functionalized with a 2,4-dichlorophenoxyacetyl group. This structure imparts unique reactivity and potential biological activity, making it valuable in pharmaceutical and agrochemical research. The presence of the dichlorophenoxy moiety enhances its lipophilicity, potentially improving membrane permeability in bioactive applications. The methyl substitution at the 3-position of the piperazinone ring contributes to steric and electronic modulation, influencing its interaction with biological targets. This compound serves as a versatile intermediate in synthetic chemistry, particularly for developing analogs with tailored properties. Its well-defined structure allows for precise modifications, supporting studies in structure-activity relationships and drug discovery.
4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one structure
1103664-01-2 structure
Product name:4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one
CAS No:1103664-01-2
MF:C13H14Cl2N2O3
MW:317.167861461639
CID:5899797
PubChem ID:44116486

4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one
    • F5053-0053
    • AKOS012378975
    • 1103664-01-2
    • 4-(2-(2,4-dichlorophenoxy)acetyl)-3-methylpiperazin-2-one
    • Inchi: 1S/C13H14Cl2N2O3/c1-8-13(19)16-4-5-17(8)12(18)7-20-11-3-2-9(14)6-10(11)15/h2-3,6,8H,4-5,7H2,1H3,(H,16,19)
    • InChI Key: VNDFEGKRMWRZMQ-UHFFFAOYSA-N
    • SMILES: N1CCN(C(COC2=CC=C(Cl)C=C2Cl)=O)C(C)C1=O

Computed Properties

  • Exact Mass: 316.0381477g/mol
  • Monoisotopic Mass: 316.0381477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 58.6Ų

4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5053-0053-20mg
4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one
1103664-01-2
20mg
$99.0 2023-09-10
Life Chemicals
F5053-0053-10mg
4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one
1103664-01-2
10mg
$79.0 2023-09-10
Life Chemicals
F5053-0053-4mg
4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one
1103664-01-2
4mg
$66.0 2023-09-10
Life Chemicals
F5053-0053-3mg
4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one
1103664-01-2
3mg
$63.0 2023-09-10
Life Chemicals
F5053-0053-5mg
4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one
1103664-01-2
5mg
$69.0 2023-09-10
Life Chemicals
F5053-0053-15mg
4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one
1103664-01-2
15mg
$89.0 2023-09-10
Life Chemicals
F5053-0053-10μmol
4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one
1103664-01-2
10μmol
$69.0 2023-09-10
Life Chemicals
F5053-0053-25mg
4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one
1103664-01-2
25mg
$109.0 2023-09-10
Life Chemicals
F5053-0053-2μmol
4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one
1103664-01-2
2μmol
$57.0 2023-09-10
Life Chemicals
F5053-0053-5μmol
4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one
1103664-01-2
5μmol
$63.0 2023-09-10

Additional information on 4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one

Comprehensive Overview of 4-[2-(2,4-Dichlorophenoxy)acetyl]-3-methylpiperazin-2-one (CAS No. 1103664-01-2)

4-[2-(2,4-Dichlorophenoxy)acetyl]-3-methylpiperazin-2-one (CAS No. 1103664-01-2) is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. This compound belongs to the class of piperazine derivatives, which are widely recognized for their versatility in drug discovery and development. The presence of the 2,4-dichlorophenoxy moiety enhances its biological activity, making it a subject of interest for researchers exploring novel enzyme inhibitors and receptor modulators.

In recent years, the demand for highly functionalized piperazine compounds has surged due to their applications in treating neurological disorders and metabolic diseases. The structural uniqueness of 4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one lies in its ability to interact with specific biological targets, such as G-protein-coupled receptors (GPCRs) and kinases. This has led to increased scrutiny in computational chemistry and molecular docking studies, where researchers aim to optimize its binding affinity and selectivity.

From a synthetic chemistry perspective, the compound's acetylpiperazine core offers a robust scaffold for further derivatization. Its methyl group at the 3-position introduces steric hindrance, which can influence conformational stability and pharmacokinetic properties. These characteristics align with current trends in fragment-based drug design (FBDD), where small molecular fragments are optimized to improve drug-like properties. Researchers are particularly interested in its potential as a lead compound for developing next-generation therapeutics.

The agrochemical industry has also shown interest in 4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one due to its structural similarity to herbicidal agents. The 2,4-dichlorophenoxy group is a common motif in auxin-mimicking herbicides, suggesting potential applications in crop protection. However, further studies are needed to evaluate its efficacy and environmental impact, especially in light of growing concerns about sustainable agriculture and green chemistry.

Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing this compound. Its stability under various pH conditions and thermal degradation profiles are critical parameters for industrial applications. Recent advancements in machine learning-assisted drug discovery have further accelerated the exploration of its potential, with algorithms predicting its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

In conclusion, 4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one (CAS No. 1103664-01-2) represents a promising candidate for multidisciplinary research. Its dual applicability in pharmaceuticals and agrochemicals underscores the importance of continued investigation into its mechanistic pathways and practical uses. As the scientific community shifts toward precision medicine and eco-friendly agrochemicals, this compound may play a pivotal role in addressing some of the most pressing challenges in these fields.

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